Comprehensive Technical Guide and Safety Data Protocol for 3-(2,4-Diaminophenyl)benzoic acid (CAS 889950-38-3)
Comprehensive Technical Guide and Safety Data Protocol for 3-(2,4-Diaminophenyl)benzoic acid (CAS 889950-38-3)
Compound Identification & Structural Significance
In the landscape of advanced materials and targeted therapeutics, functionalized biphenyl analogs serve as critical scaffolds. 3-(2,4-Diaminophenyl)benzoic acid (CAS Registry Number: 889950-38-3) is a highly specialized chemical intermediate characterized by a benzoic acid moiety coupled to a 2,4-diaminophenyl ring 1. As a Senior Application Scientist, I frequently encounter this compound in the design of high-performance polyamides and as a precursor for kinase inhibitors. The presence of two primary aromatic amines and a carboxylic acid provides orthogonal reactivity, allowing for selective functionalization. However, this high reactivity also necessitates stringent handling and synthetic protocols.
Physicochemical Profiling
Understanding the baseline physicochemical properties is essential for predicting solubility, reactivity, and chromatographic behavior. The dual amine functionality renders the molecule susceptible to oxidation, while the carboxylic acid provides a handle for standard coupling chemistries.
Table 1: Physicochemical Properties of CAS 889950-38-3
| Property | Value / Description |
| Chemical Name | 3-(2,4-Diaminophenyl)benzoic acid |
| CAS Registry Number | 889950-38-3 |
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| Structural Class | Primary Aromatic Amine / Benzoic Acid Derivative |
| Physical State | Solid (typically off-white to pale brown powder) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in water |
Safety Data Sheet (SDS) & Hazard Mitigation Protocol
Primary aromatic amines (PAAs) are notorious for their lipid solubility, allowing rapid absorption through the skin, and their potential for metabolic activation into mutagenic or carcinogenic intermediates 2. Consequently, handling CAS 889950-38-3 requires a rigorous, self-validating safety framework.
Table 2: Hazard Identification & PPE Requirements
| Hazard Category | GHS Classification & Mitigation Strategy |
| Skin/Eye Irritation | H315 / H319 : Causes skin and serious eye irritation. Mitigation: Wear nitrile gloves (double-gloving recommended) and safety goggles. |
| Sensitization | H317 : May cause an allergic skin reaction. Mitigation: Handle exclusively within a certified chemical fume hood. |
| Systemic Toxicity | H351 (Suspected): Potential carcinogenicity typical of PAAs. Mitigation: Use N95/P100 particulate respirators during powder transfer to prevent inhalation. |
Spill Response Workflow
In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder.
Fig 1. Emergency spill response protocol for primary aromatic amine powders.
Mechanistic Applications in Advanced Synthesis
The most frequent application of 3-(2,4-Diaminophenyl)benzoic acid is its integration into larger molecular architectures via amide bond formation. Due to the steric hindrance and the electron-rich nature of the diaminophenyl ring, standard carbodiimide coupling (e.g., DCC/DMAP) often suffers from poor kinetics and side reactions.
To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU coupling leverages the "7-aza effect," where the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state 3. This ensures rapid aminolysis and suppresses epimerization.
Fig 2. Mechanistic workflow for HATU-mediated amide coupling of CAS 889950-38-3.
Validated Experimental Protocol: HATU-Mediated Amidation
This protocol is designed as a self-validating system. By isolating the activation step from the aminolysis step, researchers can analytically confirm the formation of the reactive intermediate before committing the (often expensive) amine nucleophile.
Reagents Required:
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3-(2,4-Diaminophenyl)benzoic acid (1.0 eq)
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HATU (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Target Amine Nucleophile (1.2 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Preparation & Deprotonation: Under an inert nitrogen atmosphere, dissolve 1.0 eq of 3-(2,4-Diaminophenyl)benzoic acid in anhydrous DMF (0.1 M concentration). Add 3.0 eq of DIPEA. Stir the mixture at 0°C for 10 minutes.
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Causality: The tertiary base deprotonates the carboxylic acid, generating the carboxylate anion necessary for nucleophilic attack on the electrophilic carbon center of the HATU reagent.
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Pre-Activation: Add 1.1 eq of HATU portion-wise to the chilled solution. Stir for 15–30 minutes at 0°C.
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Self-Validation Check: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester or the intact OAt-active ester confirms successful activation. Do not proceed until activation is >95% complete.
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Aminolysis: Once activation is confirmed, add 1.2 eq of the target amine nucleophile. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C). Stir for 2 hours.
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Causality: The HOAt leaving group facilitates the nucleophilic attack via the 7-aza neighboring group effect, driving the reaction to completion rapidly even in the presence of steric bulk 3.
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Quenching & Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO3. Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
References
- NextSDS. "3-(2,4-Diaminophenyl)benzoic acid — Chemical Substance Information.
- American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 2023.
- Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." PeptideChemistry.org, 2024.
